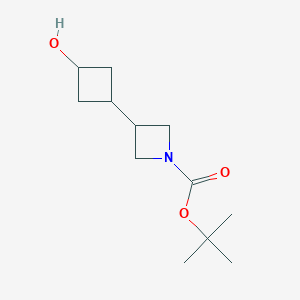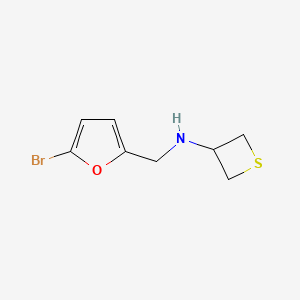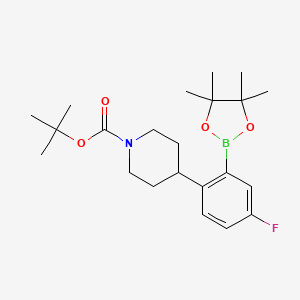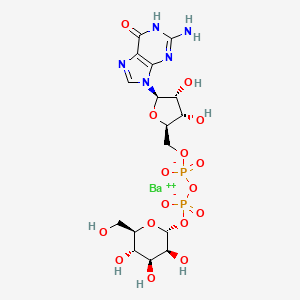![molecular formula C14H18N2O2 B15278070 2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B15278070.png)
2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a benzylamine derivative with an appropriate lactone under specific conditions to form the spirocyclic core. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Benzyl-1-oxa-2,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Mécanisme D'action
The mechanism of action of 2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the kinase activity of RIPK1, thereby preventing the activation of the necroptosis pathway . This inhibition can have therapeutic potential in treating inflammatory diseases and cancer metastasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their potential as kinase inhibitors.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound identified as a potent RIPK1 inhibitor.
Uniqueness
2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific structural features and its potential as a selective inhibitor of RIPK1. This specificity can make it a valuable lead compound for further drug development and optimization.
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2-benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C14H18N2O2/c17-13-10-14(6-8-15-9-7-14)18-16(13)11-12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
Clé InChI |
XGWPHWFTTVARPR-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CC(=O)N(O2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


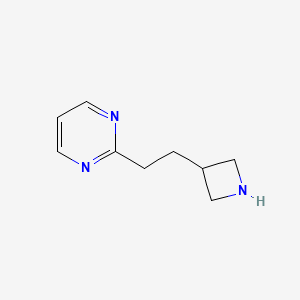
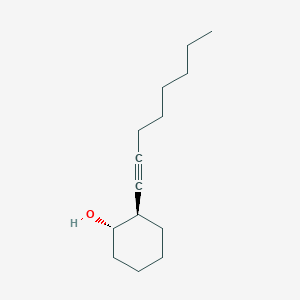
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)
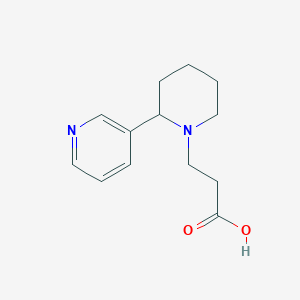
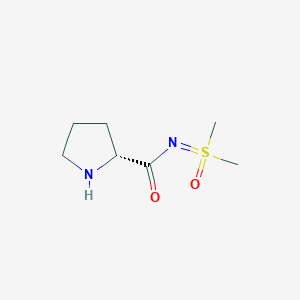

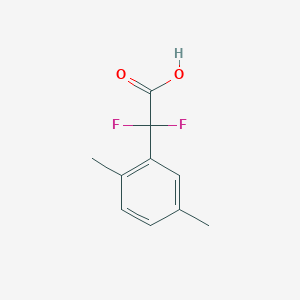

![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
